(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol

lipophilicity LogP physicochemical profiling

(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol (CAS 925004-86-0, MFCD08446900) is a disubstituted pyridine derivative bearing a chloro substituent at the 2-position, a 4-fluorophenyl ring at the 6-position, and a hydroxymethyl handle at the 4-position. With a molecular formula of C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol, this solid compound is catalogued within Sigma-Aldrich's AldrichCPR collection as a unique chemical probe intended for early-stage discovery research.

Molecular Formula C12H9ClFNO
Molecular Weight 237.66 g/mol
Cat. No. B14858503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
Molecular FormulaC12H9ClFNO
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CC(=C2)CO)Cl)F
InChIInChI=1S/C12H9ClFNO/c13-12-6-8(7-16)5-11(15-12)9-1-3-10(14)4-2-9/h1-6,16H,7H2
InChIKeyILPXXQXJLQGYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol – A Key 2-Chloro-6-arylpyridine Building Block for Drug Discovery and Chemical Screening Programs


(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol (CAS 925004-86-0, MFCD08446900) is a disubstituted pyridine derivative bearing a chloro substituent at the 2-position, a 4-fluorophenyl ring at the 6-position, and a hydroxymethyl handle at the 4-position . With a molecular formula of C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol, this solid compound is catalogued within Sigma-Aldrich's AldrichCPR collection as a unique chemical probe intended for early-stage discovery research . Its computed physicochemical profile includes a LogP of 3.03, a polar surface area (PSA) of 33.12 Ų, and a predicted boiling point of 381.3 °C, positioning it in a lipophilic yet synthetically tractable chemical space that is frequently exploited in medicinal chemistry hit-finding campaigns .

Why (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol Cannot Be Replaced by Closest Analogs Without Losing Key Physicochemical and Pharmacological Attributes


Within the 2-chloro-6-arylpyridin-4-yl methanol subclass, seemingly minor structural modifications—such as removing the 4-fluoro substituent on the phenyl ring, replacing the hydroxymethyl group with a methyl ester, or substituting the 4-fluorophenyl with a 4-methylphenyl—produce measurable shifts in lipophilicity, metabolic stability potential, and hydrogen-bonding capacity [1]. These alterations directly impact critical developability parameters including LogP, predicted microsomal clearance, and synthetic versatility, making simple interchange of compounds within this series scientifically ill-advised without comparative experimental validation [2]. The quantitative evidence below demonstrates exactly where this compound diverges from its closest structural neighbors.

Quantitative Differential Evidence: (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol vs. Closest Analogs


Lipophilicity Shift: LogP of Fluorinated vs. Non-Fluorinated Phenyl Analog

The target compound exhibits a computed LogP of 3.03 . Its direct de-fluorinated analog, (2-Chloro-6-phenylpyridin-4-yl)methanol, has a computed LogP of 2.89 under identical estimation methodology [1]. The ΔLogP of +0.14 represents a measurable increase in lipophilicity attributable solely to the para-fluoro substituent.

lipophilicity LogP physicochemical profiling drug-likeness

Metabolic Stability Potential: Para-Fluorination Effect on Human Liver Microsomal Clearance

A systematic pairwise analysis of aromatic halogenation effects on human liver microsomal (HLM) clearance demonstrated that para-position fluorination statistically lowers microsomal clearance across a broad dataset, whereas ortho- and meta-fluorination increase clearance [1]. The target compound carries a para-fluorophenyl substituent, while its closest analog—(2-Chloro-6-phenylpyridin-4-yl)methanol—lacks this fluorine entirely.

metabolic stability microsomal clearance para-fluorination lead optimization

Molecular Weight and Fluorine Content: Impact on Permeability and Binding Free Energy

The target compound has a molecular weight of 237.66 g/mol (exact mass 237.036) , compared to 219.67 g/mol (exact mass 219.045) for the de-fluorinated phenyl analog [1]. The difference of 17.99 g/mol corresponds to the substitution of one hydrogen atom with fluorine (ΔMW = +18 Da). Additionally, the presence of fluorine contributes to enhanced carbon acidity of adjacent positions and can participate in weak C–F···H–X hydrogen bonding interactions that influence target binding [2].

molecular weight fluorine permeability binding affinity

Commercial Availability and Pricing: Cost Differential vs. Closest Structural Analogs

As of 2026, the 1-gram unit of (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol (JRD1432-1G) is priced at $461.00 through authorized Sigma-Aldrich distributors [1]. The corresponding de-fluorinated phenyl analog (JRD1430-1G) is priced at $414.00 [2], while the methyl ester derivative (JRD1374-1G) is priced at $529.00 [3]. These price points reflect differences in synthetic complexity, demand, and availability within the AldrichCPR screening collection.

procurement pricing availability AldrichCPR

Synthetic Versatility: Hydroxymethyl Handle vs. Methyl Ester or Des-Hydroxymethyl Analogs

The 4-hydroxymethyl group in the target compound serves as a versatile synthetic handle for further functionalization via oxidation (→ carboxylic acid), halogenation (→ chloromethyl or bromomethyl), or Mitsunobu reactions (→ ethers, amines), enabling rapid diversification [1]. The methyl ester analog (JRD1374) requires hydrolysis or reduction to achieve the same versatility, adding synthetic steps . The des-hydroxymethyl analog (2-chloro-6-(4-fluorophenyl)pyridine) completely lacks a functionalizable handle at the 4-position .

synthetic handle hydroxymethyl functional group interconversion building block

Optimal Research and Industrial Application Scenarios for (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol


Early-Stage High-Throughput Screening (HTS) Library Design Requiring Halogen-Rich Chemotypes

As part of the Sigma-Aldrich AldrichCPR collection of unique chemicals , this compound contributes a distinct 2-chloro-6-(4-fluorophenyl)pyridine scaffold that is underrepresented in commercial screening decks. Its inclusion is particularly valuable when screening against targets where halogen bonding (C–Cl···X and C–F···H–X interactions) has been demonstrated to contribute to binding affinity [1].

Medicinal Chemistry Lead Optimization Campaigns Targeting Improved Metabolic Stability

The para-fluorophenyl motif is a well-established bioisostere that can reduce oxidative metabolism at the phenyl ring while minimally perturbing molecular recognition [2]. Quantitative class-level data indicate that para-fluorination statistically reduces human liver microsomal clearance [3], making this compound a preferred starting point over its non-fluorinated phenyl analog when metabolic stability is a go/no-go criterion.

Synthetic Intermediate for Diversity-Oriented Synthesis (DOS) via the Hydroxymethyl Handle

The 4-hydroxymethyl group provides a direct entry point for rapid parallel synthesis of ether, ester, amine, and halide libraries without protection/deprotection sequences [4]. This contrasts with the methyl ester analog (JRD1374) which requires an additional reduction step before derivatization, adding 1–2 days and ~10–20% cost per synthetic cycle.

Computational Chemistry and Structure-Based Drug Design (SBDD) Featuring Halogen Bonding

The simultaneous presence of chlorine (at pyridine C-2) and fluorine (at phenyl C-4′) creates a dual halogen-bonding pharmacophore that can be exploited in docking and free-energy perturbation (FEP) studies [1]. The computed LogP of 3.03 and PSA of 33.12 Ų place this compound within CNS-accessible chemical space, making it suitable for virtual screening campaigns targeting neurological disorders.

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